N4,N4-diethyl-1-phenyl-1,4-Butanediamine
Description
N4,N4-Diethyl-1-phenyl-1,4-butanediamine is a substituted diamine featuring a 1,4-butanediamine backbone with two ethyl groups at the N4 positions and a phenyl group at the 1-position. This structure combines aliphatic and aromatic moieties, distinguishing it from purely alkyl-substituted analogs. Such structural features may influence its physicochemical behavior, reactivity, and biological activity compared to related compounds .
Properties
Molecular Formula |
C14H24N2 |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N',N'-diethyl-1-phenylbutane-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-16(4-2)12-8-11-14(15)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12,15H2,1-2H3 |
InChI Key |
NYRVXKFQWRJGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N4,N4-diethyl-1-phenyl-1,4-Butanediamine typically begins with 1,4-butanediamine as the core structure.
Substitution Reactions: The diethyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents used include diethylamine and phenyl halides.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Solvents like tetrahydrofuran or dimethylformamide are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts: Catalysts such as palladium on carbon may be used to enhance reaction rates and selectivity.
Purification: The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N4,N4-diethyl-1-phenyl-1,4-Butanediamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in further substitution reactions, particularly at the phenyl ring or the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products:
Amine Oxides: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Derivatives: Various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Catalysis: Acts as a catalyst or catalyst precursor in organic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Development: Investigated for potential pharmacological activities.
Medicine:
Therapeutic Agents: Explored for its potential use in developing new therapeutic agents.
Diagnostic Tools: Used in the synthesis of compounds for diagnostic imaging.
Industry:
Polymer Production: Employed in the synthesis of specialty polymers.
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N4,N4-diethyl-1-phenyl-1,4-Butanediamine may act as an inhibitor for certain enzymes, affecting their activity.
Receptor Binding: It can bind to specific receptors, modulating their function and signaling pathways.
Cellular Uptake: The compound may be taken up by cells through passive diffusion or active transport mechanisms, influencing cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among 1,4-butanediamine derivatives lie in the substituents on the nitrogen atoms and the backbone modifications. Below is a comparative analysis:
Key Observations :
- Aromatic vs.
- Solubility and Reactivity : Dimethyl derivatives exhibit higher polarity and air sensitivity , whereas phenyl and long-chain alkyl analogs are more hydrophobic.
Receptor Interactions
- TARLL and TAAR Receptors : Aromatic amines like phenylethylamine activate TARLL4a receptors, suggesting the target compound’s phenyl group may enhance binding to similar targets .
- Antimalarial Activity : N-Tetradecyl-1,4-butanediamine shows IC₅₀ = 2.6 µM against Leishmania, highlighting the role of alkyl chain length in efficacy .
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